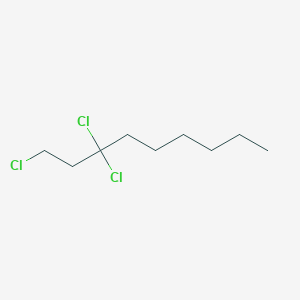phosphane CAS No. 78312-99-9](/img/structure/B14445631.png)
[Bis(trimethylsilyl)methyl](dimethyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl)methylphosphane is an organophosphorus compound characterized by the presence of trimethylsilyl groups and a phosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylphosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphane compound . This method is widely used due to its convenience and efficiency.
Industrial Production Methods
Industrial production of Bis(trimethylsilyl)methylphosphane follows similar synthetic routes as laboratory methods but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphines.
Scientific Research Applications
Bis(trimethylsilyl)methylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(trimethylsilyl)methylphosphane involves its interaction with molecular targets such as transition metals and biomolecules. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- Trimethylphosphine
- Dimethylphosphine
- Triethylphosphine
Uniqueness
Bis(trimethylsilyl)methylphosphane is unique due to the presence of trimethylsilyl groups, which impart distinct steric and electronic properties. These properties make it a valuable ligand in catalysis and a versatile reagent in organic synthesis.
Properties
CAS No. |
78312-99-9 |
|---|---|
Molecular Formula |
C9H25PSi2 |
Molecular Weight |
220.44 g/mol |
IUPAC Name |
bis(trimethylsilyl)methyl-dimethylphosphane |
InChI |
InChI=1S/C9H25PSi2/c1-10(2)9(11(3,4)5)12(6,7)8/h9H,1-8H3 |
InChI Key |
RITNPRKCLDCWSF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)P(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


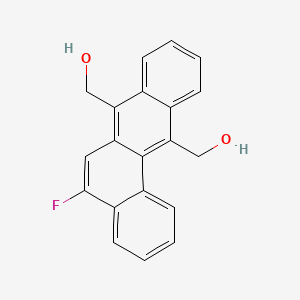
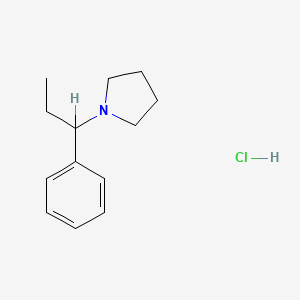
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
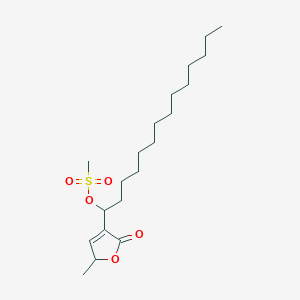

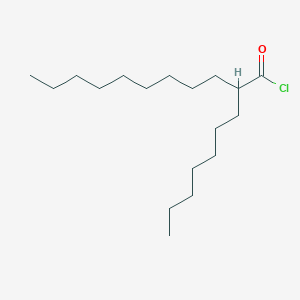


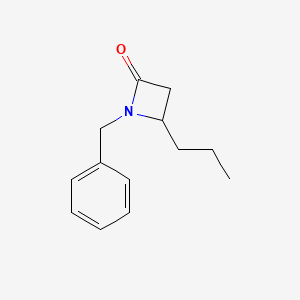

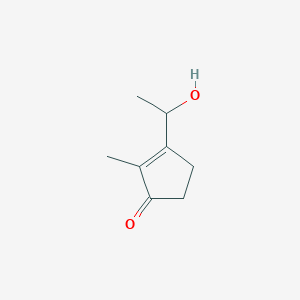
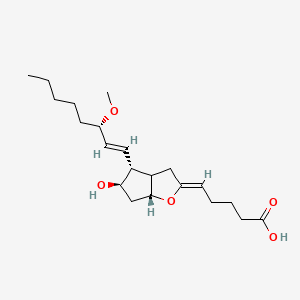
![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
